molecular formula C5H3BrClN5 B1373734 3-Bromo-4-chloro-1H-pyrazolo[3,4-d]pyrimidin-6-amine CAS No. 1003298-79-0

3-Bromo-4-chloro-1H-pyrazolo[3,4-d]pyrimidin-6-amine

Cat. No. B1373734
M. Wt: 248.47 g/mol
InChI Key: QOWUSMIVHAPTKO-UHFFFAOYSA-N
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Description

“3-Bromo-4-chloro-1H-pyrazolo[3,4-d]pyrimidin-6-amine” is a chemical compound with the molecular formula C5H2BrClN4. It has a molecular weight of 233.45 . This compound is typically stored in a dark place, under an inert atmosphere, and in a freezer under -20°C .


Synthesis Analysis

There are several methods for the synthesis of pyrazolo[3,4-b]pyridine derivatives, which are closely related to the compound . One method involves a multicomponent reaction involving phenylhydrazine, aldehyde, ethyl acetoacetate, and malononitrile . Another method involves the use of amorphous carbon-supported sulfonic acid (AC-SO3H) as an effective catalyst .


Molecular Structure Analysis

The InChI code for this compound is 1S/C5H2BrClN4/c6-3-2-4(7)8-1-9-5(2)11-10-3/h1H, (H,8,9,10,11) . This code provides a detailed description of the compound’s molecular structure.


Chemical Reactions Analysis

The compound can participate in various chemical reactions. For instance, it can be used in the synthesis of pyrazolo[3,4-b]pyridine derivatives, which are known to inhibit TRKA . The compound can also react with N-nucleophiles in the presence of amorphous carbon-supported sulfonic acid (AC-SO3H) as an effective catalyst .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere, and in a freezer under -20°C to maintain its stability .

Scientific Research Applications

Specific Scientific Field

This compound has been used in the field of cancer research .

Summary of the Application

“3-Bromo-4-chloro-1H-pyrazolo[3,4-d]pyrimidin-6-amine” and its derivatives have been synthesized as novel CDK2 inhibitors . CDK2 inhibition is an appealing target for cancer treatment that targets tumor cells in a selective manner .

Methods of Application or Experimental Procedures

A new set of small molecules featuring the privileged pyrazolo [3,4- d ]pyrimidine and pyrazolo [4,3- e ] [1,2,4]triazolo [1,5- c ]pyrimidine scaffolds were designed and synthesized .

Results or Outcomes

Most of the compounds showed superior cytotoxic activities against MCF-7 and HCT-116 with IC 50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC 50 range of (48–90 nM) compared to sorafenib (IC 50: 144, 176 and 19 nM, respectively) .

Application in Antibacterial Research

Specific Scientific Field

This compound has been used in the field of antibacterial research .

Summary of the Application

“3-Bromo-4-chloro-1H-pyrazolo[3,4-d]pyrimidin-6-amine” and its derivatives have been tested for their antibacterial activity against the Gram-positive bacterium S. aureus and the Gram-negative bacterium Escherichia coli .

Methods of Application or Experimental Procedures

The antibacterial activity of a representative set of pyrazolo [3,4- d ]pyrimidines, presenting different substituents in position N1, C4 and C6 were tested .

Results or Outcomes

The results of this research are not provided in the source .

Safety And Hazards

The compound is classified as Acute Tox. 3 Oral according to the GHS classification . It is toxic if swallowed (Hazard Statement H302) and should be handled with appropriate safety measures . Conditions to avoid include heat, flames, and sparks, and materials to avoid include oxidizing agents .

Future Directions

The compound and its related compounds have potential for further exploration due to their inhibitory effects on TRKA . They could be used in the development of new treatments for cancers associated with the continuous activation and overexpression of TRKA .

properties

IUPAC Name

3-bromo-4-chloro-2H-pyrazolo[3,4-d]pyrimidin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrClN5/c6-2-1-3(7)9-5(8)10-4(1)12-11-2/h(H3,8,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOWUSMIVHAPTKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C12=C(NN=C1N=C(N=C2Cl)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00679851
Record name 3-Bromo-4-chloro-2H-pyrazolo[3,4-d]pyrimidin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00679851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-4-chloro-1H-pyrazolo[3,4-d]pyrimidin-6-amine

CAS RN

1003298-79-0
Record name 3-Bromo-4-chloro-2H-pyrazolo[3,4-d]pyrimidin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00679851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-AMINO-3-BROMO-4-CHLOROPYRAZOLO[3,4-D]PYRIMIDINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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